molecular formula C9H15NO B14626212 4(1H)-Quinolinone, octahydro-, cis- CAS No. 54933-74-3

4(1H)-Quinolinone, octahydro-, cis-

Cat. No.: B14626212
CAS No.: 54933-74-3
M. Wt: 153.22 g/mol
InChI Key: VZTBFFGJFFYFRT-SFYZADRCSA-N
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Description

4(1H)-Quinolinone, octahydro-, cis- is a chemical compound with the molecular formula C9H16. It is a stereoisomer of 4(1H)-Quinolinone, octahydro-, and is characterized by its unique cis-configuration. This compound is part of the quinolinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, octahydro-, cis- typically involves the hydrogenation of quinolinone derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolinone using palladium or platinum catalysts under high pressure and temperature. The reaction conditions are carefully controlled to ensure the cis-configuration of the final product.

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Quinolinone, octahydro-, cis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, octahydro-, cis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: It can be reduced to form tetrahydroquinolinone derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, where functional groups can be introduced at specific positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various quinolinone and tetrahydroquinolinone derivatives, which have significant applications in medicinal chemistry and material science.

Scientific Research Applications

4(1H)-Quinolinone, octahydro-, cis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, octahydro-, cis- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinolinone, octahydro-, trans-: This isomer has a different spatial arrangement of atoms, leading to distinct chemical and biological properties.

    Tetrahydroquinolinone derivatives: These compounds share a similar core structure but differ in the degree of hydrogenation and functionalization.

Uniqueness

4(1H)-Quinolinone, octahydro-, cis- is unique due to its specific cis-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

54933-74-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

InChI

InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8+/m1/s1

InChI Key

VZTBFFGJFFYFRT-SFYZADRCSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)CCN2

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2

Origin of Product

United States

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